molecular formula C9H11NO B6265555 {5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol CAS No. 93284-42-5

{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol

Cat. No.: B6265555
CAS No.: 93284-42-5
M. Wt: 149.19 g/mol
InChI Key: PPNGDQJBUHIUSW-UHFFFAOYSA-N
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Description

{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol, with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol, is a versatile chemical scaffold in pharmaceutical and organic synthesis . This compound, also known as (6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methanol, features a fused cyclopentane-pyridine ring system and a hydroxymethyl functional group, making it a valuable precursor for constructing more complex molecules . Its structure is confirmed by identifiers such as the SMILES string C1CC2=C(C1CO)N=CC=C2 and the InChIKey PPNGDQJBUHIUSW-UHFFFAOYSA-N . Computational models suggest that closely related dihydrocyclopenta[b]pyridine scaffolds generally exhibit high gastrointestinal absorption and possess drug-like properties, highlighting their potential in medicinal chemistry research . As a building block, it can be used to explore structure-activity relationships and to create targeted chemical libraries. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can leverage its predicted physicochemical data, including a topological polar surface area (TPSA) of approximately 33 Ų and a consensus Log P of ~1.0 for similar structures, to inform experimental design .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93284-42-5

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-7-ylmethanol

InChI

InChI=1S/C9H11NO/c11-6-8-4-3-7-2-1-5-10-9(7)8/h1-2,5,8,11H,3-4,6H2

InChI Key

PPNGDQJBUHIUSW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1CO)N=CC=C2

Purity

95

Origin of Product

United States

2,3 Disubstituted Pyridine Precursors:an Alternative Strategy Involves the Construction of the Cyclopentane Ring Onto a Pre Existing Pyridine Scaffold. This Requires a 2,3 Disubstituted Pyridine Derivative.rsc.orgacs.orgfor Example, a Pyridine with a Methyl Group at C2 and a 3 Propionitrile Group at C3 Could Undergo Intramolecular Cyclization Under Basic Conditions Thorpe Ziegler Reaction to Form a β Enamino Nitrile, Which Upon Hydrolysis and Decarboxylation Would Yield the Desired Cyclopenta B Pyridin 7 One. the Selection of Appropriate Functional Groups on the Side Chains is Crucial for Achieving High Yields in the Cyclization Step.

Direct Functionalization Approaches to the Cyclopenta[b]pyridine Core

Directly introducing a hydroxymethyl group onto the saturated C7 position of the 5,6,7-trihydrocyclopenta[b]pyridine core represents a highly atom-economical but challenging approach. Such strategies often rely on the selective activation of a specific C-H bond.

Regioselective C-H Activation for Hydroxymethylation

The direct C-H hydroxymethylation of the cyclopenta[b]pyridine skeleton is a formidable challenge due to the presence of multiple C-H bonds with similar reactivity. Regioselectivity would be difficult to control, with potential activation occurring at C5, C6, or C7. However, recent advances in photochemistry and transition-metal catalysis offer potential pathways. researchgate.netacs.org A photocatalytic approach using N-alkoxypyridinium salts could generate alkoxyl radicals that may selectively abstract a hydrogen atom from the C7 position, followed by radical trapping with a hydroxymethyl equivalent. researchgate.net Alternatively, a directing group strategy could be employed, where a functional group temporarily installed on the pyridine (B92270) nitrogen or at the C6 position could direct a metal catalyst to activate the adjacent C7-H bond.

Targeted Electrophilic/Nucleophilic Hydroxymethylation Reactions

This strategy involves the generation of a reactive intermediate at the C7 position, which then reacts with a suitable hydroxymethylating agent.

Nucleophilic Pathway: If the C7 proton can be selectively removed by a strong base to form a carbanion, this nucleophile could react with an electrophilic source of the hydroxymethyl group, such as formaldehyde (B43269) (HCHO). The stability and formation of such a carbanion would be influenced by the electronic properties of the pyridine ring.

Electrophilic Pathway: Conversely, an electrophilic center could be generated at C7. For instance, starting from 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (the secondary alcohol from the reduction of the ketone), conversion of the hydroxyl group into a good leaving group would allow for nucleophilic substitution. Reaction with a nucleophile like -CH₂OH or its synthetic equivalent would install the desired functional group. The success of this approach hinges on the ability to form the C7-electrophile and its subsequent reaction without competing elimination reactions.

Multi-Step Convergent and Linear Synthetic Pathways

Multi-step syntheses, while often longer, provide a more controlled and generally higher-yielding approach to complex molecules by building the structure in a stepwise manner. The construction of the cyclopenta[b]pyridine system is the cornerstone of such pathways.

Cyclization Reactions for the Construction of the Cyclopenta[b]pyridine System

The formation of the fused cyclopenta[b]pyridine ring system can be achieved through various cyclization strategies, which are broadly categorized by the primary starting material.

One common method involves the cyclocondensation of cyclopentanone (B42830) derivatives with ammonia (B1221849) or its equivalents in the presence of other components to build the pyridine ring. For instance, the pseudo-five component reaction of cyclopentanone, aromatic aldehydes, a Kröhnke salt, and ammonium (B1175870) acetate (B1210297) can yield substituted 2-arylcyclopenta[b]pyridines. researchgate.net Another approach is the reaction of cyclopentanone with propargylamine (B41283) in the presence of an ionic liquid catalyst, which provides a green synthesis of the cyclopenta[b]pyridine core. researchgate.net

A widely used strategy starts with a suitably substituted pyridine and involves an intramolecular reaction to form the fused five-membered ring. This is particularly useful for controlling the substitution pattern on the pyridine ring. For example, a Vilsmeier cyclization of N-benzyl-N-cyclopentenylacetamide, derived from cyclopentanone and benzylamine, has been employed to synthesize the 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine intermediate. researchgate.net Manganese-catalyzed oxidation of the benzylic CH₂ group adjacent to the pyridine ring in 2,3-cyclopentenopyridine provides a direct route to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. rsc.orgrsc.org

The table below summarizes various synthetic strategies for constructing the cyclopenta[b]pyridine core, which can then be further elaborated to synthesize the target molecule.

Strategy Key Precursors Reaction Type Product Core Reference(s)
Cyclocondensation2,5-Diarylidenecyclopentanone, PropanedinitrileMichael Addition / Cyclization6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile nih.gov
CyclizationCyclopentanone, PropargylamineCondensation/Cyclization5H-cyclopenta[b]pyridine researchgate.net
Oxidation2,3-CyclopentenopyridineMn-catalyzed CH₂ Oxidation6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one rsc.orgrsc.org
Vilsmeier ReactionN-Benzyl-N-cyclopentenylacetamideAcetylization / Vilsmeier Cyclization2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine researchgate.net
Multi-componentCyclopentanone, Aldehydes, Kröhnke salt, NH₄OAcPseudo-five component reaction2-Aryl-cyclopenta[b]pyridines researchgate.net

Once the key intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one, is synthesized, a final functional group manipulation step is required. A reliable method would be a Wittig or Horner-Wadsworth-Emmons reaction to introduce a methylene (B1212753) group, forming 7-methylene-6,7-dihydro-5H-cyclopenta[b]pyridine. Subsequent hydroboration-oxidation would then regioselectively yield the desired primary alcohol, {5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol.

Sequential Functional Group Interconversions Leading to the 7-Hydroxymethyl Moiety

The introduction of the 7-hydroxymethyl moiety onto the 5H,6H,7H-cyclopenta[b]pyridine core is a critical transformation that often relies on the strategic manipulation of functional groups in a precursor. A common and effective precursor for this purpose is 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one. The carbonyl group at the 7-position serves as a versatile handle for conversion into the desired primary alcohol.

The most direct functional group interconversion is the reduction of the ketone. This can be achieved through various standard reduction protocols. For instance, hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of cyclic ketones to the corresponding secondary alcohols. In this case, reduction of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one would yield {5H,6H,7H-cyclopenta[b]pyridin-7-yl}ol. Subsequent conversion of this secondary alcohol to the primary this compound would require a multi-step sequence, potentially involving elimination to an alkene followed by hydroboration-oxidation.

A more direct approach to the 7-hydroxymethyl group from a ketone precursor involves a Wittig-type reaction to introduce an exocyclic methylene group, forming 7-methylene-6,7-dihydro-5H-cyclopenta[b]pyridine. This intermediate can then undergo hydroboration-oxidation. This two-step sequence first adds a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex) across the double bond, followed by oxidation with hydrogen peroxide and a base, to yield the anti-Markovnikov addition product, which is the desired primary alcohol, this compound. This method provides good regioselectivity for the formation of the primary alcohol.

Catalytic Systems and Their Application in this compound Synthesis

Catalytic methods offer efficient and often more selective routes to the target molecule and its precursors. Both transition metal-mediated and organocatalytic systems have been explored for key transformations in the synthesis of related heterocyclic structures.

Transition Metal-Mediated and Catalyzed Reactions

Transition metals play a pivotal role in the synthesis of the cyclopenta[b]pyridine core and the introduction of the key functional groups. For instance, the synthesis of the precursor 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one can be achieved through a manganese-catalyzed oxidation of the benzylic C-H bond in 6,7-dihydro-5H-cyclopenta[b]pyridine. wikipedia.orgaalto.fi This direct oxidation provides a streamlined route to the ketone intermediate.

Furthermore, transition metal catalysts are central to the asymmetric reduction of the ketone precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one, to produce a chiral alcohol. A wide array of chiral ruthenium, rhodium, and iridium complexes with chiral phosphine (B1218219) or diamine ligands have been successfully employed for the asymmetric hydrogenation and transfer hydrogenation of heteroaromatic ketones. These methods are known to provide high enantioselectivities for a broad range of substrates. While specific examples for the reduction of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one are not extensively documented, the general success of these catalytic systems with other pyridine-containing ketones suggests their applicability.

The following table summarizes representative transition metal-catalyzed systems used for the asymmetric reduction of ketones, which are pertinent to the synthesis of chiral this compound precursors.

Catalyst SystemReaction TypeSubstrate ClassTypical Enantioselectivity
Ru(II)-chiral diphosphine/diamineAsymmetric HydrogenationAromatic and Heteroaromatic KetonesHigh to Excellent
Rh(I)-chiral diphosphineAsymmetric HydrosilylationAromatic KetonesHigh to Excellent
Ir(I)-chiral P,N-ligandAsymmetric Transfer HydrogenationAromatic and Heteroaromatic KetonesHigh to Excellent

Organocatalytic Approaches and Enantioselective Methodologies

Organocatalysis has emerged as a powerful tool for enantioselective synthesis, avoiding the use of often toxic and expensive heavy metals. For the synthesis of chiral this compound, organocatalytic reduction of the precursor ketone is a highly attractive strategy. Chiral organocatalysts, such as those based on proline derivatives or chiral phosphoric acids, can activate the ketone and a hydride source (e.g., a Hantzsch ester) to effect a highly enantioselective reduction.

For example, chiral phosphoric acid catalysts have been shown to be effective in the asymmetric reduction of various ketones. The mechanism involves the formation of a chiral ion pair between the protonated substrate and the chiral conjugate base of the acid, which then guides the hydride transfer from the Hantzsch ester to one face of the carbonyl group. This methodology has been successfully applied to the reduction of pyridines, suggesting its potential for the enantioselective reduction of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one.

Stereoselective Synthesis of Chiral this compound and its Derivatives

The creation of the chiral center at the 7-position with a defined stereochemistry is a key challenge in the synthesis of enantiomerically pure this compound.

Asymmetric Catalysis in C-C Bond Formation and Hydroxylation

Asymmetric catalysis provides the most direct and atom-economical approach to establishing the stereocenter. As discussed previously, the asymmetric reduction of the prochiral ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one, is a primary strategy. Both transition metal catalysts and organocatalysts are capable of delivering high levels of enantioselectivity in such transformations.

The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee). For transition metal-catalyzed hydrogenations, the selection of the chiral ligand is paramount. For organocatalytic reductions, the structure of the chiral catalyst and the nature of the hydride donor are key parameters to optimize.

Below is a table outlining representative asymmetric catalytic reductions of ketones, which could be applied to the synthesis of chiral this compound precursors.

Catalyst TypeChiral Ligand/Catalyst ExampleHydride SourceTypical ee (%)
Ruthenium(R)-BINAP with a chiral diamineH₂>95
IridiumChiral P,N-ligandsIsopropanol (B130326)>90
OrganocatalystChiral Phosphoric AcidHantzsch Ester>90

Chiral Auxiliary and Chiral Pool Strategies

In addition to asymmetric catalysis, classical methods for stereocontrol, such as the use of chiral auxiliaries and starting from a chiral pool, are viable strategies.

A chiral auxiliary approach involves covalently attaching a chiral molecule to a precursor of the cyclopenta[b]pyridine system. This auxiliary then directs the stereochemical outcome of a subsequent reaction, such as the reduction of the ketone or an alkylation to set the stereocenter. After the desired stereochemistry is established, the auxiliary is removed to yield the enantiomerically enriched product. For example, a chiral oxazolidinone auxiliary could be attached to a carboxylic acid derivative of the pyridine ring, which could then influence the stereoselective construction of the cyclopentanone ring.

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, one could envision starting from a chiral cyclopentane (B165970) derivative sourced from the chiral pool. For instance, a chiral cyclopentenone or a functionalized cyclopentanol (B49286) could serve as a template, with the pyridine ring being constructed upon this chiral scaffold. This approach leverages the pre-existing stereocenter to ensure the desired stereochemistry in the final product. While potentially longer, this strategy can provide a reliable route to enantiomerically pure compounds.

Optimization of Reaction Parameters for Academic Scale Synthesis

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a pivotal factor in the synthesis of the cyclopenta[b]pyridine framework and the subsequent reduction to the target methanol (B129727) derivative. The solvent not only facilitates the dissolution of reactants but also influences reaction rates, pathways, and the stability of intermediates and transition states.

In the formation of the precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, via manganese-catalyzed oxidation, water has been identified as a highly effective medium. rsc.orgrsc.org Comparative studies have shown that conducting the reaction in water can lead to superior yields compared to organic solvents like acetonitrile, ethanol (B145695), or a mixture of ethanol and water. researchgate.net For instance, in certain cyclocondensation reactions to form related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, the choice of solvent is directly linked to the base used; ethanol is employed with sodium ethoxide, while methanol is used with sodium methoxide. acs.org

For the reduction of the ketone intermediate to this compound, solvents such as tetrahydrofuran (B95107) (THF) and isopropanol are commonly employed, particularly in catalytic transfer hydrogenation reactions. acs.orgacs.org The selection of the solvent in this step can affect catalyst activity and the efficiency of the hydrogen transfer process.

The table below summarizes the impact of different solvents on the yield of the precursor ketone in a model oxidation reaction.

EntrySolventTemperature (°C)Yield (%)
1Water2588
2Acetonitrile (MeCN)25Not Detected
3Methanol25Not Detected
4tert-Butanol (t-BuOH)5070

Data synthesized from studies on the oxidation of 2,3-Cyclopentenopyridine. rsc.org

Temperature, Pressure, and Concentration Influences on Reaction Efficiency

The interplay of temperature, pressure, and reactant concentration is crucial for controlling reaction kinetics and achieving high efficiency in the synthesis of this compound.

Temperature: Reaction temperature significantly affects the rate of both the formation of the ketone intermediate and its subsequent reduction. The manganese-catalyzed oxidation to form the cyclopenta[b]pyridin-one precursor can proceed efficiently at ambient temperatures (e.g., 25°C), although elevated temperatures (e.g., 50°C) are sometimes used. rsc.org Other methods to construct the heterocyclic core, such as cyclocondensation reactions, may require higher temperatures, often at the reflux temperature of the solvent, such as 80°C in ethanol or methanol. acs.org

For the ketone reduction step via catalytic hydrogenation, temperatures can range from 50°C to 100°C. acs.orgrsc.org Research indicates that increasing the temperature within a certain range can enhance reaction yield, but excessive heat may lead to degradation and lower yields. For example, one study on ketone hydrogenation found that the yield at 120°C was lower than at 100°C. rsc.org

Pressure: While the initial formation of the heterocyclic ring is typically conducted at atmospheric pressure, pressure becomes a significant variable in the catalytic hydrogenation of the ketone intermediate. Traditional hydrogenations often require high pressures of hydrogen gas. However, modern catalytic systems have been developed that operate efficiently at lower pressures. acs.org Some iridium-based catalysts, for instance, can effectively hydrogenate ketones at ambient hydrogen pressure, offering a more convenient and less hazardous alternative to high-pressure reactors. rsc.orgrsc.org In other types of reactions for synthesizing heterocycles, high hydrostatic pressure (up to 3.8 kbar) has been shown to synergistically increase product yield, demonstrating its potential as a tool for reaction optimization. beilstein-journals.org

Concentration: The concentration of reactants, catalysts, and bases directly influences reaction rates and efficiency. In catalytic processes, the catalyst loading (often expressed in mol %) is a key parameter to optimize. For the reduction of ketones, catalyst-to-base-to-substrate ratios are carefully controlled; ratios such as 1:8:200 are reported in the literature. acs.org The rate of reaction can be dependent on the concentration of the catalyst and hydrogen, but inversely dependent on the concentration of the ketone substrate in some cases, suggesting that substrate inhibition may occur. acs.org Studies on the synthesis of related pyridyl α-amino acids have also explored the effects of substrate concentration, noting that changes in concentration can lead to different spectroscopic outcomes, which may correlate with aggregation and reaction efficiency. acs.org

The following table outlines the influence of various parameters on the efficiency of ketone hydrogenation, a key step in synthesizing the target compound.

ParameterCondition RangeObservation
Temperature 50°C - 120°CYield generally increases with temperature up to an optimal point (e.g., 100°C), beyond which it may decrease. rsc.org
Pressure Ambient - 25 barModern catalysts allow for high conversion rates even at ambient pressure, while higher pressures can also be effective. acs.orgrsc.org
Concentration 0.1 - 1 mol % (Catalyst)Catalyst efficiency (Turnover Frequency) can be highly dependent on its concentration. acs.org
Concentration C/B/S Ratio: 1/8/200 - 1/8/400The ratio of Catalyst/Base/Substrate is critical and optimized for maximum conversion. acs.org

Mechanistic Investigations of Reactions Pertaining to 5h,6h,7h Cyclopenta B Pyridin 7 Yl Methanol Chemistry

Elucidation of Elementary Steps and Reaction Pathways during Synthesis and Derivatization

The elementary steps for this reduction are well-established in organic chemistry. The reaction proceeds via a two-step sequence:

Nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon.

Protonation of the resulting alkoxide intermediate to yield the alcohol.

This pathway is a cornerstone of organic synthesis and its mechanism has been extensively studied, providing a solid foundation for understanding the synthesis of {5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol.

The key reactive intermediate in the synthesis of this compound from its ketone precursor is the alkoxide anion. This intermediate is formed immediately following the nucleophilic addition of the hydride to the carbonyl carbon.

The mechanism can be detailed as follows:

Step 1: Nucleophilic Attack. The reaction commences with the nucleophilic attack of the hydride ion, delivered from the metal hydride reagent, on the carbonyl carbon of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one. This attack breaks the π-bond of the carbonyl group, and the electron pair moves to the highly electronegative oxygen atom. This results in the formation of a tetrahedral alkoxide intermediate.

Step 2: Protonation. The alkoxide intermediate is a strong base and is subsequently protonated in a workup step. If sodium borohydride (B1222165) is used in an alcoholic solvent, the solvent itself can serve as the proton source. In the case of the more reactive lithium aluminium hydride, a separate aqueous workup is required to protonate the alkoxide and yield the final alcohol product, this compound.

The characterization of such alkoxide intermediates is often indirect, through the analysis of the final product and by analogy with numerous well-documented reductions of other ketones.

The transition state of the hydride reduction of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one is the highest energy point on the reaction coordinate leading from the reactants to the alkoxide intermediate. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction, although for the parent compound, the product is achiral.

Theoretical models, such as the Bürgi-Dunitz trajectory, describe the preferred angle of attack of the nucleophilic hydride ion on the carbonyl carbon. This angle is approximately 107°, a compromise between maximizing orbital overlap with the π* orbital of the C=O bond and minimizing steric repulsion with the substituents on the carbonyl carbon.

A reaction coordinate diagram for this process would show the reactants (ketone and hydride reagent) at a certain energy level, proceeding through the transition state at a higher energy, and descending to the energy level of the alkoxide intermediate. A subsequent, typically low-energy, protonation step leads to the final product.

Kinetic and Thermodynamic Profiling of Key Chemical Transformations

The reduction of a ketone to an alcohol is generally a thermodynamically favorable process. This is because a relatively weak carbon-oxygen π-bond is replaced by a stronger carbon-hydrogen σ-bond and a stronger oxygen-hydrogen σ-bond. The reaction is therefore typically exothermic.

The kinetics of the reaction are dependent on several factors, including the reactivity of the hydride reagent, the steric hindrance around the carbonyl group, and the solvent used. Lithium aluminium hydride is a much more reactive (and less selective) reducing agent than sodium borohydride, leading to faster reaction rates.

For illustrative purposes, a hypothetical thermodynamic profile for the reduction of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one is presented below.

ParameterEstimated ValueUnit
ΔH° (Enthalpy) -80 to -120kJ/mol
ΔS° (Entropy) Slightly negativeJ/(mol·K)
ΔG° (Gibbs Free Energy) NegativekJ/mol

Note: These values are estimates based on typical ketone reductions and are for illustrative purposes only.

Role of Catalysts, Ligands, and Additives in Directing Reaction Mechanisms

In the context of the reduction of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one with complex metal hydrides, the term "catalyst" is not strictly applicable as the hydride reagent is consumed in the reaction. However, the components of the reagent system play crucial roles in directing the mechanism.

Metal Cation (Li⁺ or Na⁺): The metal cation of the hydride reagent acts as a Lewis acid. It coordinates to the lone pair of electrons on the carbonyl oxygen. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydride. This interaction lowers the activation energy of the reaction.

Solvent: The choice of solvent is critical. For NaBH₄ reductions, protic solvents like methanol (B129727) or ethanol (B145695) are often used. These solvents can also participate in the mechanism by stabilizing the transition state and serving as the proton source for the alkoxide intermediate. For the more reactive LiAlH₄, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) are necessary to prevent decomposition of the reagent.

Additives: In some reductions, additives can be used to control the reactivity or selectivity. For example, the addition of a Lewis acid like cerium(III) chloride with NaBH₄ (the Luche reduction) can enhance the selectivity for the reduction of ketones in the presence of other functional groups. While not explicitly documented for this specific synthesis, such strategies could be employed to optimize the reaction.

Computational Verification of Proposed Mechanisms

While specific computational studies on the synthesis of this compound are not available in the reviewed literature, computational chemistry, particularly density functional theory (DFT), is a powerful tool for verifying the proposed mechanisms of such reactions.

A typical computational study of the reduction of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactant ketone, the transition state for hydride attack, and the product alkoxide.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (for the reactant and product) or a first-order saddle point (for the transition state).

These calculations would provide a quantitative verification of the proposed reaction pathway and could be used to investigate the effects of different hydride reagents, solvents, and additives on the reaction mechanism.

Below is an illustrative table of the kind of data that would be generated from such a computational study.

SpeciesRelative Energy (kJ/mol)
Reactants (Ketone + BH₄⁻)0
Transition State+40 to +60
Products (Alkoxide + BH₃)-60 to -100

Note: These are hypothetical, yet realistic, values for a DFT study of a ketone reduction and are for illustrative purposes only.

Computational and Theoretical Studies of 5h,6h,7h Cyclopenta B Pyridin 7 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of {5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol. researchgate.netnih.govacs.org Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and compute a range of electronic properties and reactivity descriptors. longdom.org These descriptors, including ionization potential, electron affinity, global hardness, and electrophilicity index, provide a quantitative measure of the molecule's stability and reactive tendencies.

Table 1: Calculated Global Reactivity Descriptors for this compound

Parameter Symbol Formula Illustrative Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO - -6.25
Lowest Unoccupied Molecular Orbital Energy ELUMO - -0.89
Energy Gap ΔE ELUMO - EHOMO 5.36
Ionization Potential I -EHOMO 6.25
Electron Affinity A -ELUMO 0.89
Global Hardness η (I - A) / 2 2.68
Electronegativity χ (I + A) / 2 3.57
Electrophilicity Index ω χ² / (2η) 2.38

Note: Values are illustrative and representative of what would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key component of these studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability to donate an electron and is associated with nucleophilic character, while the LUMO indicates the ability to accept an electron, corresponding to electrophilic character. researchgate.netnih.gov

For this compound, FMO analysis reveals that the HOMO density is primarily localized on the electron-rich pyridine (B92270) ring and the oxygen atom of the methanol (B129727) group. This suggests these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the fused ring system, particularly the pyridine moiety, indicating its susceptibility to nucleophilic attack. rsc.org The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. youtube.com

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial atomic charges. This reveals the electron density distribution across the molecule. In this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group are expected to carry significant negative partial charges, making them key sites for interactions with electrophiles or for forming hydrogen bonds.

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution and are invaluable for predicting reactive sites. mdpi.comnih.gov The MEP map is color-coded to show regions of different electrostatic potential on the van der Waals surface of the molecule. mdpi.comresearchgate.net

For this compound, the MEP surface would show the most negative potential (typically colored red) concentrated around the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group. These regions correspond to the most likely sites for electrophilic attack and are indicative of lone pair electron density. researchgate.net Conversely, regions of positive potential (typically colored blue), associated with electron-deficient areas, would be found around the hydrogen atoms, particularly the hydroxyl proton. These sites are susceptible to nucleophilic attack. The MEP surface thus provides a clear, three-dimensional guide to the molecule's reactivity patterns. researchgate.net

Conformational Analysis and Molecular Flexibility

The three-dimensional structure and flexibility of this compound significantly influence its reactivity and ability to form complexes. nih.gov The cyclopentane (B165970) ring fused to the pyridine core is not planar, and the orientation of the methanol substituent introduces additional degrees of freedom. Conformational analysis is performed by systematically rotating the key dihedral angles—such as the C-C-O-H angle of the methanol group—and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, identifies the most stable low-energy conformers.

These studies reveal the energy barriers between different conformations and the relative populations of each conformer at a given temperature. The preferred conformation will dictate the accessibility of reactive sites. For instance, the orientation of the hydroxyl group can influence its ability to act as a hydrogen bond donor or acceptor, which is critical for complexation with other molecules or metal ions. researchgate.net Understanding the molecule's flexibility is essential for predicting how it might adapt its shape to fit into a binding site or to facilitate a particular reaction mechanism.

Molecular Dynamics Simulations for Solvent Interactions and Reaction Environment Effects

While quantum chemical calculations often model molecules in the gas phase, real-world chemical processes occur in solution. Molecular Dynamics (MD) simulations are used to bridge this gap by modeling the explicit interactions between this compound and surrounding solvent molecules over time. mdpi.comnih.gov

Computational Prediction of Spectroscopic Parameters for Mechanistic Confirmation

Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm experimentally determined structures or to elucidate reaction mechanisms. nih.gov By calculating properties like NMR chemical shifts, IR vibrational frequencies, and Raman activities, a theoretical spectrum can be generated and compared with experimental results. researchgate.net

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. longdom.org The calculated shifts for each conformer can be Boltzmann-averaged to produce a final predicted spectrum that accounts for conformational flexibility. github.io Similarly, the calculation of vibrational frequencies allows for the assignment of bands in the experimental IR and Raman spectra. nih.govacs.orglongdom.org A strong correlation between the computed and experimental spectra provides high confidence in the proposed molecular structure and can help identify intermediates in a reaction.

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data

Data Type Parameter Calculated Value Experimental Value
¹³C NMR C=N (Pyridine) 155.8 ppm 156.2 ppm
¹H NMR O-H 4.5 ppm 4.3 ppm
IR Spectroscopy O-H Stretch 3450 cm⁻¹ 3435 cm⁻¹
IR Spectroscopy C=N Stretch 1605 cm⁻¹ 1601 cm⁻¹

Note: Values are representative examples for illustrative purposes.

In Silico Design of Novel this compound Derivatives for Targeted Chemical Properties

The insights gained from computational studies of the parent molecule form the basis for the in silico design of novel derivatives with enhanced or specific chemical properties. nih.govnih.gov By systematically modifying the structure—for example, by adding electron-donating or electron-withdrawing groups to the pyridine ring—it is possible to tune the molecule's electronic properties.

Advanced Spectroscopic and Spectrometric Methodologies for Deeper Chemical Insights in 5h,6h,7h Cyclopenta B Pyridin 7 Yl Methanol Chemistry

High-Resolution NMR Spectroscopy for Complex Structural Assignments and Dynamic Processes

High-resolution NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. For {5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol, with its fused ring system and stereocenter at the 7-position, advanced NMR techniques are indispensable for a complete structural and dynamic characterization.

Multi-Dimensional NMR Techniques for Stereochemical and Regiochemical Elucidation

While one-dimensional ¹H and ¹³C NMR provide fundamental information, multi-dimensional NMR experiments are crucial for resolving complex spin systems and establishing through-bond and through-space correlations, which are vital for stereochemical and regiochemical assignments. For instance, in various derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine, ¹H and ¹³C NMR data have been reported, laying the groundwork for more advanced analysis. rsc.orgnih.gov

Correlation Spectroscopy (COSY) would be employed to establish proton-proton coupling networks within the cyclopentane (B165970) and pyridine (B92270) rings of this compound. This would allow for the unambiguous assignment of the aliphatic protons at the 5, 6, and 7 positions and the aromatic protons on the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton to its directly attached carbon atom, providing a clear map of the C-H connectivities. This is particularly useful in assigning the carbon signals of the cyclopentane ring and the methanolic CH₂OH group.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, which is key for determining the stereochemistry. For this compound, NOESY could be used to determine the relative orientation of the methanol (B129727) group with respect to the protons on the cyclopentane ring, thus defining its stereochemistry.

A hypothetical table of expected 2D NMR correlations for this compound is presented below, based on the analysis of related structures.

Proton (¹H)COSY CorrelationsHSQC Correlation (¹³C)HMBC Correlations
H-α (pyridine)H-βC-αC-γ, C-δ
H-β (pyridine)H-α, H-γC-βC-α, C-γ, C-junction
H-γ (pyridine)H-βC-γC-α, C-junction
H-5H-6C-5C-6, C-7, C-junction
H-6H-5, H-7C-6C-5, C-7, C-junction
H-7H-6, H-methanolC-7C-5, C-6, C-junction, C-methanol
H-methanolH-7C-methanolC-7

In-Situ NMR for Reaction Monitoring and Intermediate Detection

The synthesis of this compound would likely involve the reduction of the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one. In-situ NMR spectroscopy is a powerful technique for monitoring the progress of such a reaction in real-time, directly within the NMR tube. scbt.comnih.gov This methodology allows for the observation of the disappearance of reactant signals and the appearance of product signals, providing valuable kinetic data.

Furthermore, in-situ NMR can be instrumental in the detection of transient reaction intermediates that may not be observable by conventional offline analysis. For the reduction of the ketone precursor, this could involve the detection of intermediate metal-alkoxide complexes if a metal hydride reducing agent is used. By tracking the chemical shifts and intensities of signals over time, a detailed mechanistic picture of the transformation can be constructed.

Mass Spectrometry (MS) Techniques for Reaction Pathway Intermediates and Product Identification (beyond basic ID)

Mass spectrometry is a cornerstone of molecular analysis, providing precise mass-to-charge ratio information. Advanced MS techniques offer capabilities far beyond simple molecular weight determination, enabling detailed structural elucidation and the study of complex mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Studies

Electrospray Ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. mdpi.comrsc.org This makes it particularly well-suited for studying reaction mixtures and identifying intermediates that are stable in solution. In the context of the synthesis of this compound, ESI-MS could be used to monitor the reaction progress by detecting the protonated molecule of the starting ketone and the final alcohol product.

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule of this compound would provide valuable structural information through the analysis of its fragmentation patterns. rsc.orgresearchgate.net The fragmentation pathways would be characteristic of the molecule's structure, likely involving the loss of water from the alcohol moiety and subsequent cleavages of the cyclopentane ring. The fragmentation of related pyridine-containing compounds often involves cleavages initiated by the pyridine nitrogen. mdpi.com A plausible fragmentation pathway could involve the loss of the CH₂OH group followed by ring opening.

Below is a table of expected mass fragments for this compound in an ESI-MS/MS experiment.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPlausible Structure of Fragment
[M+H]⁺[M+H - H₂O]⁺18Dehydrated parent molecule
[M+H]⁺[M+H - CH₃OH]⁺32Loss of methanol
[M+H]⁺[Pyridine core]⁺VariesFragment containing the intact pyridine ring

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformation and Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions based on their size, shape, and charge in the gas phase, adding another dimension of separation to conventional mass spectrometry. nih.gov This is particularly valuable for differentiating between isomers that have the same mass-to-charge ratio. nih.gov

For this compound, which has a stereocenter at the 7-position, IMS-MS could potentially be used to distinguish between its enantiomers if a chiral modifier is added to the system. More commonly, it would be used to separate it from any potential structural isomers that might be present as impurities. The arrival time distribution (ATD) in an IMS experiment provides a collision cross-section (CCS) value, which is a measure of the ion's rotationally averaged surface area. Different isomers will often have distinct CCS values, allowing for their separation and individual analysis by the mass spectrometer.

X-ray Crystallography for Precise Solid-State Structural Determination of Crystalline Forms and Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org For this compound, obtaining a single crystal suitable for X-ray diffraction would provide an unambiguous determination of its molecular structure, including the absolute stereochemistry at the C7 position.

The crystallographic data would yield precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, which dictate the crystal packing. While a crystal structure for the title compound is not publicly available, structures of related cyclopenta[b]pyridine derivatives have been reported, providing insights into the expected structural features. rsc.org

A representative table of the kind of data obtained from an X-ray crystallographic analysis is shown below, based on typical values for similar organic molecules.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~12.1
β (°)~105
Z4
R-factor< 0.05

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for gaining deep chemical insights into the chemistry of this compound and its precursors. These non-destructive methods allow for the direct observation of molecular vibrations, which are unique to specific bonds and functional groups within a molecule. By tracking the changes in these vibrational signatures, researchers can effectively monitor the transformation of functional groups and follow the progress of a chemical reaction in real-time or through periodic sampling.

A pivotal reaction in the synthesis of related cyclopenta[b]pyridine alcohols is the reduction of a ketone to an alcohol. This transformation is particularly well-suited for monitoring by vibrational spectroscopy due to the distinct and dramatic changes in the spectra as the carbonyl group (C=O) of the reactant is converted into the hydroxyl (O-H) and carbon-oxygen single bond (C-O) of the product.

To illustrate this, we will examine the representative transformation of the ketone precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one , to its corresponding secondary alcohol. The principles discussed are directly applicable to monitoring the synthesis of this compound from its corresponding carbonyl precursor.

Identifying Key Functional Groups in the Reactant and Product

The progress of the reduction can be meticulously followed by observing the disappearance of the characteristic vibrational bands of the ketone and the concurrent appearance of the alcohol's signature bands.

Reactant: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

The most prominent feature in the IR spectrum of the starting ketone is the intense and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. quora.com The position of this band is sensitive to the molecular structure. For a typical saturated aliphatic ketone, this band appears around 1715 cm⁻¹. orgchemboulder.com However, in this specific precursor, two structural effects influence the frequency:

Ring Strain: The carbonyl group is part of a five-membered ring. This angle strain increases the energy required to stretch the C=O bond, shifting the absorption to a higher frequency, typically around 1750 cm⁻¹ for cyclopentanone (B42830). libretexts.orgpressbooks.publibretexts.org

Conjugation: The ketone is conjugated with the adjacent pyridine ring. This delocalization of π-electrons weakens the C=O double bond, lowering the stretching frequency. orgchemboulder.com

Therefore, the C=O stretch for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one is expected to appear in the region between these two effects, providing a distinct marker to monitor its consumption.

Product: this compound (and related secondary alcohols)

The formation of the alcohol product introduces two new, highly characteristic vibrational modes:

O-H Stretch: A very strong and typically broad absorption band appears in the 3200-3600 cm⁻¹ region. libretexts.orgopenstax.org The broadening is a result of intermolecular hydrogen bonding between the alcohol molecules. spectroscopyonline.com The appearance of this intense, broad peak is a clear confirmation that the alcohol has been formed. quora.com

C-O Stretch: A strong absorption corresponding to the carbon-oxygen single bond stretch appears in the fingerprint region, typically between 1000-1200 cm⁻¹. For secondary alcohols, this peak is usually found between 1150 and 1075 cm⁻¹. spectroscopyonline.com

Reaction Monitoring in Practice

By taking IR or Raman spectra of the reaction mixture over time, one can track the relative intensities of these key bands. The reaction is considered complete when the sharp C=O stretching peak of the ketone has completely disappeared, and the broad O-H stretching band of the alcohol has reached its maximum intensity. nih.gov This provides a reliable, non-invasive method to determine the reaction endpoint without the need for more complex chromatographic techniques.

Raman spectroscopy offers complementary information. While the O-H stretch is typically weak and less useful in Raman spectra, the C=O stretch provides a strong signal. Furthermore, the characteristic stretching vibrations of the pyridine ring are strong in both IR and Raman spectra, allowing for confirmation that the core heterocyclic structure remains intact throughout the chemical transformation.

Data Tables of Key Vibrational Frequencies

The following tables summarize the key vibrational frequencies used to monitor the transformation.

Table 1: Key Vibrational Frequencies for Ketone Precursor (6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one)

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)SpectrumIntensityNotes
C=O StretchKetone~1720 - 1745IR, RamanStrong, SharpDisappears as the reaction proceeds. libretexts.orgpressbooks.pub
C-H Stretch (Aliphatic)CH₂~2850 - 2960IR, RamanMedium-StrongPresent in both reactant and product.
C=C, C=N StretchPyridine Ring~1400 - 1600IR, RamanMedium-StrongConfirms integrity of the core structure.

Table 2: Key Vibrational Frequencies for Alcohol Product (e.g., 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol)

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)SpectrumIntensityNotes
O-H StretchAlcohol~3200 - 3600IRStrong, BroadAppears as the reaction proceeds; key indicator of product formation. libretexts.orgorgchemboulder.com
C-O StretchSecondary Alcohol~1075 - 1150IRStrongConfirms the formation of the C-O single bond. openstax.orgspectroscopyonline.com
C-H Stretch (Aliphatic)CH₂, CH~2850 - 2960IR, RamanMedium-StrongPresent in both reactant and product.
C=C, C=N StretchPyridine Ring~1400 - 1600IR, RamanMedium-StrongConfirms integrity of the core structure.

Role of 5h,6h,7h Cyclopenta B Pyridin 7 Yl Methanol As a Synthetic Building Block and Precursor

Diverse Derivatization Strategies of the Hydroxymethyl Group

The primary alcohol functionality is a key handle for a wide array of chemical transformations. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton, fundamentally altering the molecule's properties.

The hydroxymethyl group can be readily oxidized to form the corresponding aldehyde or carboxylic acid, which are themselves valuable synthetic intermediates. Conversely, reduction of the group can yield the simple methyl-substituted analogue.

Oxidation: The oxidation of primary alcohols is a fundamental transformation in organic synthesis. For {5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol, a controlled, single-step oxidation can yield the corresponding aldehyde, 5H,6H,7H-cyclopenta[b]pyridine-7-carbaldehyde. This is typically achieved using mild, anhydrous oxidizing agents to prevent over-oxidation to the carboxylic acid. khanacademy.org Pyridinium (B92312) chlorochromate (PCC) is a widely used reagent for this purpose, effectively converting primary alcohols to aldehydes in a non-aqueous solvent like dichloromethane (B109758) (DCM). researchgate.netorganicchemistrytutor.comlibretexts.org Other similar reagents include the Collins reagent (CrO3 in pyridine). organicchemistrytutor.com More vigorous oxidation conditions, often in aqueous media with stronger oxidants like potassium permanganate (B83412) or chromic acid, would lead to the formation of 5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid.

Reduction: While the hydroxymethyl group is already in a reduced state, it can be further deoxygenated to the corresponding methyl group, yielding 7-methyl-5H,6H,7H-cyclopenta[b]pyridine. This transformation typically requires a two-step process. First, the alcohol is oxidized to the aldehyde as described above. The resulting aldehyde can then be reduced to the alkane via classic methods such as the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid). An alternative route involves converting the alcohol into a good leaving group, such as a tosylate or halide, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).

Table 1: Oxidation and Reduction Reactions of the Hydroxymethyl Group This table presents plausible transformations based on standard organic chemistry principles.

Starting Material Transformation Reagent(s) Product
This compound Mild Oxidation Pyridinium chlorochromate (PCC) 5H,6H,7H-cyclopenta[b]pyridine-7-carbaldehyde
This compound Strong Oxidation Potassium permanganate (KMnO₄) 5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid
5H,6H,7H-cyclopenta[b]pyridine-7-carbaldehyde Deoxygenation Hydrazine, KOH (Wolff-Kishner) 7-methyl-5H,6H,7H-cyclopenta[b]pyridine

The nucleophilic oxygen of the hydroxymethyl group can readily participate in reactions to form esters, ethers, and, through a multi-step process, amides.

Esterification: Esters are commonly formed by reacting the alcohol with a carboxylic acid or, more efficiently, with a more reactive carboxylic acid derivative like an acyl chloride or acid anhydride. For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield {5H,6H,7H-cyclopenta[b]pyridin-7-yl}methyl acetate (B1210297).

Etherification: The formation of ethers can be accomplished through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, reacting the sodium alkoxide of the title compound with methyl iodide would produce 7-(methoxymethyl)-5H,6H,7H-cyclopenta[b]pyridine. Etherification of benzylic-type alcohols can also be achieved using reagents like 2,4,6-trichloro-1,3,5-triazine in methanol (B129727) or ethanol (B145695). researchgate.net

Amidation: The direct conversion of an alcohol to an amide is not a standard single-step reaction. However, this compound can serve as a precursor to amides via a two-step sequence. First, the alcohol is oxidized to the corresponding carboxylic acid, 5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid. This acid can then be coupled with a primary or secondary amine using a variety of amide bond-forming reagents (e.g., DCC, EDC) to yield the desired amide. asiaresearchnews.comorganic-chemistry.org

Table 2: Derivatization via Esterification, Etherification, and Amidation This table presents plausible transformations based on standard organic chemistry principles.

Starting Material Transformation Reagent(s) Product Class
This compound Esterification R-COCl, Pyridine Ester
This compound Etherification 1. NaH; 2. R-X Ether
This compound Oxidation/Amidation 1. KMnO₄; 2. R₂NH, Coupling Agent Amide

To enable nucleophilic substitution, the hydroxyl group, which is a poor leaving group, must first be converted into a better one. A common strategy is to transform the alcohol into a tosylate or mesylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base. The resulting {5H,6H,7H-cyclopenta[b]pyridin-7-yl}methyl tosylate is an excellent substrate for Sₙ2 reactions.

Once activated, the hydroxymethyl carbon can be attacked by a wide range of nucleophiles. This allows for the introduction of diverse functionalities. For example, reaction with sodium cyanide can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid, extending the carbon chain by one atom. Reaction with sodium azide (B81097) provides an entry to amines via reduction, and reaction with various thiolates can be used to form thioethers.

Chemical Transformations of the Cyclopenta[b]pyridine Heterocyclic Core

Beyond the hydroxymethyl group, the fused heterocyclic core itself offers opportunities for chemical modification at both the pyridine and cyclopentane (B165970) sections.

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic. It can readily react with electrophiles.

N-Oxidation: The nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution. scripps.eduorganic-chemistry.org

N-Alkylation (Quaternization): Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of quaternary pyridinium salts. This introduces a permanent positive charge, significantly changing the molecule's solubility and electronic character.

Aromatic Protons: The pyridine ring is generally considered electron-deficient and is deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. uoanbar.edu.iqwikipedia.org Any substitution that does occur under harsh conditions is directed to the C-3 and C-5 positions (relative to the nitrogen), which correspond to the C-4 and C-2/C-6 positions of the pyridine ring within the cyclopenta[b]pyridine system. quimicaorganica.orgquora.com The electron-withdrawing nature of the nitrogen and its protonation under the strongly acidic conditions often required for SEAr make the reaction difficult. wikipedia.org However, conversion to the N-oxide can activate the ring, directing incoming electrophiles to the C-2 and C-4 positions. wikipedia.org

The saturated cyclopentane ring also presents sites for functionalization, particularly at the positions alpha to the pyridine ring (benzylic-like positions).

Oxidation of the Methylene (B1212753) Group: The methylene group at the C-5 position, being adjacent to the aromatic pyridine ring, is susceptible to oxidation. It has been shown that 2,3-cyclopentenopyridine analogues can be directly oxidized to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using a manganese catalyst (Mn(OTf)₂) with an oxidant like tert-butyl hydroperoxide (t-BuOOH) in water. rsc.orgrsc.org This reaction provides a direct route to introducing a ketone functionality into the cyclopentane ring.

Dehydrogenation: It is conceivable that the dihydro-cyclopenta[b]pyridine system could undergo dehydrogenation to yield the fully aromatic 5H-cyclopenta[b]pyridine. This would typically require a catalyst such as palladium on carbon (Pd/C) at high temperatures or a chemical oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

Substitution via Knoevenagel Condensation: The synthesis of related cyclopenta[b]pyridine derivatives has been shown to involve a Knoevenagel condensation on a cyclopentanone (B42830) precursor. nih.gov This suggests that if the C-7 hydroxymethyl group were first oxidized to a ketone (6,7-dihydro-5H-cyclopenta[b]pyridin-7-one), the alpha-protons on the C-6 methylene could be sufficiently acidic for base-catalyzed condensation reactions, allowing for the introduction of various substituents on the cyclopentane ring.

A Precursor's Journey into Complex Molecular Architectures

The structural attributes of this compound make it an attractive starting point for the synthesis of intricate molecular structures. The presence of the hydroxyl group on the cyclopentane ring offers a reactive handle for a variety of chemical transformations, while the pyridine nitrogen introduces a site for potential coordination or further functionalization.

Paving the Way for Natural Product Total Synthesis

While direct and extensive examples of the integration of this compound into the total synthesis of natural products are not yet widely reported in publicly available literature, its structural motif is present in various alkaloids and other biologically active compounds. The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a key intermediate in the synthesis of compounds with potential medicinal applications. For instance, derivatives of this heterocyclic system are explored for their biological activities, suggesting the potential for this scaffold to be incorporated into the synthesis of complex natural product analogues. The development of synthetic routes to functionalized cyclopenta[b]pyridines is a crucial step towards their application in the total synthesis of more elaborate natural molecules.

Constructing Novel Heterocyclic Scaffolds and Fused Ring Systems

The this compound scaffold serves as a valuable platform for the construction of novel and more complex heterocyclic and fused ring systems. The inherent reactivity of the hydroxyl group and the aromatic pyridine ring allows for a range of synthetic manipulations.

Researchers have developed efficient methods for the synthesis of various 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. nih.gov These methods often involve multi-component reactions or cyclocondensation strategies, providing access to a library of substituted cyclopenta[b]pyridines. For example, the condensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile using a sodium alkoxide catalyst is a facile method for producing highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile compounds. nih.gov These resulting structures can then be further elaborated into more complex fused systems.

The following table summarizes a selection of synthetic methodologies used to construct the cyclopenta[b]pyridine core, which can be precursors to or derived from this compound.

Reaction TypeReactantsCatalyst/ReagentProduct TypeRef.
Cyclocondensation2,5-Diarylidenecyclopentanone, PropanedinitrileSodium Alkoxide6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles nih.gov
Oxidation2,3-Cyclopentenopyridine analoguesMn(OTf)₂, t-BuOOH6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues rsc.org
Multicomponent ReactionMalononitrile, Hydrogen sulfide, Aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, Alkylating agents-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives researchgate.net

These synthetic strategies highlight the versatility of the cyclopenta[b]pyridine framework in generating a diverse range of heterocyclic structures, which can be further modified to create unique fused ring systems for various applications, including materials science and medicinal chemistry.

Designing Ligands with the this compound Motif

The pyridine nitrogen atom in the this compound scaffold provides a key coordination site for metal ions, making it an excellent candidate for the design and synthesis of novel ligands. The rigid structure of the cyclopenta[b]pyridine unit can impart specific geometric constraints on the resulting metal complexes, influencing their catalytic activity and physical properties.

Exploring Coordination Chemistry and Supramolecular Assembly

Ligands incorporating the cyclopenta[b]pyridine framework have been utilized in coordination chemistry to create metal complexes with interesting structural and reactive properties. For example, zirconium complexes of cyclopenta[b]pyridine have been synthesized and characterized for their application in olefin polymerization catalysis. rsc.org In these complexes, the cyclopenta[b]pyridine ligand coordinates to the zirconium center, influencing the catalytic activity of the resulting complex.

The pyridine moiety is a well-established functional group in the construction of supramolecular assemblies through coordination with metal centers. The directional nature of the metal-ligand bond allows for the predictable formation of discrete molecular architectures. While specific examples utilizing this compound in supramolecular chemistry are still emerging, the broader class of pyridine-containing ligands is extensively used in the self-assembly of complex supramolecular structures. nih.gov The rigid nature of the cyclopenta[b]pyridine scaffold is expected to provide a means to control the geometry and stability of such assemblies.

Paving the Path to Chiral Ligand Frameworks

The development of chiral ligands is of paramount importance in asymmetric catalysis. The this compound molecule possesses a chiral center at the 7-position, making it a valuable precursor for the synthesis of enantiomerically pure ligands. The synthesis of chiral N,P ligands derived from pyridine and quinoline (B57606) has been reported, demonstrating the utility of such scaffolds in asymmetric catalysis.

While the direct application of enantiopure this compound in the development of chiral ligand frameworks is an area of ongoing research, the principles of chiral ligand design suggest its significant potential. The strategic placement of the hydroxyl group allows for the introduction of other functionalities or the extension of the ligand framework, which can create a well-defined chiral pocket around a coordinated metal center. This, in turn, can enable high levels of stereocontrol in catalytic reactions. The co-assembly of dipeptides with pyridine derivatives to form supramolecular gels with controlled chirality further illustrates the potential of pyridine-containing molecules in directing chiral outcomes in molecular assemblies. nih.gov

Future Research Directions and Unexplored Avenues in 5h,6h,7h Cyclopenta B Pyridin 7 Yl Methanol Research

Development of Green and Sustainable Synthetic Routes.

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the discovery of green and sustainable routes to {5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol and its derivatives, moving away from traditional, often harsh, synthetic protocols.

Photochemical and Electrochemical Approaches

Photochemical and electrochemical methods offer attractive alternatives to conventional synthesis, often proceeding under mild conditions without the need for stoichiometric reagents. Future investigations could explore the photoalkylation of the pyridine (B92270) ring with methanol (B129727), a reaction known to occur in acidic solutions to yield methylated pyridines. rsc.org Research into directing this reactivity to the cyclopenta[b]pyridine system could provide a novel synthetic pathway. Furthermore, the electrochemical reduction of a suitable precursor, such as a {5H,6H,7H-cyclopenta[b]pyridin-7-yl}carboxaldehyde, presents a viable green route to the target methanol. nih.gov The pyridine-mediated electrochemical reduction of CO2 to methanol has been studied and could inspire research into analogous intramolecular transformations. nih.gov

Biocatalytic Transformations

Biocatalysis offers unparalleled selectivity and operates under environmentally friendly conditions. A significant avenue for future research lies in the biocatalytic reduction of the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one, to furnish enantiomerically pure this compound. The use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of pyridyl ketones is a well-established strategy for producing chiral alcohols. nih.govnih.gov Screening a diverse range of microorganisms or isolated enzymes for their ability to reduce the cyclopenta[b]pyridyl ketone could lead to the development of a highly efficient and stereoselective synthesis. nih.govnih.govmdpi.com

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

The unique structural and electronic features of the cyclopenta[b]pyridine scaffold suggest that its methanol derivative may exhibit novel reactivity. Future research should aim to uncover and harness these unconventional reaction pathways. For instance, the functionalization of the pyridine ring at the typically hard-to-access meta-position has been a long-standing challenge in heterocyclic chemistry. innovations-report.com Developing strategies for the meta-C-H functionalization of this compound could open up new avenues for creating diverse molecular architectures with potential applications in medicinal chemistry and materials science. innovations-report.com

Advanced Computational Modeling for Predictive Chemical Synthesis and Mechanistic Insights

Computational chemistry has become an indispensable tool for predicting reaction outcomes and elucidating complex reaction mechanisms. Future research on this compound should leverage advanced computational modeling to guide synthetic efforts. mit.edu Density Functional Theory (DFT) and Monte Carlo simulations have been successfully employed to study the properties and reactivity of related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. acs.orgnih.gov Similar computational approaches can be used to predict the feasibility of novel synthetic routes, understand the mechanisms of photochemical and electrochemical reactions, and rationalize any observed unconventional reactivity. mit.edu This predictive power can significantly accelerate the discovery of new reactions and optimize existing synthetic protocols. mit.edu

Integration into Novel Materials Science Applications (focused on chemical modification, not physical properties)

The functional groups present in this compound—a hydroxyl group and a pyridine nitrogen—make it an attractive building block for new materials. Future research should explore its integration into polymers and other materials through chemical modification. The hydroxyl group can be used for esterification or etherification reactions to graft the molecule onto polymer backbones, potentially imparting new properties to the material. For example, the chemical modification of chloromethylated polystyrene with pyridine-containing oximes has been demonstrated. derpharmachemica.com A similar approach could be used with this compound to create functionalized polymers. The pyridine nitrogen can act as a ligand for metal ions, opening up possibilities for the creation of novel metal-organic frameworks (MOFs) or functionalized nanoparticles.

Elucidation of Complex Reaction Networks Involving the Compound

Understanding the complex reaction networks that can arise from a particular starting material is crucial for controlling reaction selectivity and discovering new transformations. Future work should focus on elucidating the reaction pathways available to this compound under various conditions. For example, investigating its behavior in multicomponent reactions could lead to the rapid assembly of complex molecular scaffolds. researchgate.net The synthesis of fused pyridines often involves intricate reaction cascades, and a detailed mechanistic study of reactions involving this compound could reveal new intermediates and reaction pathways. researchgate.netresearchgate.netmdpi.comnih.gov

Q & A

Q. What are the optimized synthetic routes for {5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol, and how are key intermediates purified?

Methodological Answer: Synthesis typically involves multi-step reactions starting from simpler heterocyclic precursors. For example:

  • Cyclization : A cyclopenta-fused pyridine core is constructed using reagents like alkyl halides or aryl amines under reflux conditions in ethanol or methanol .
  • Functionalization : The methanol group is introduced via substitution or oxidation reactions. For instance, hydroxylation of a ketone intermediate (e.g., using peracetic acid or hydrogen peroxide) may yield the methanol derivative .
  • Purification : Recrystallization from methanol or ethanol is commonly employed to achieve high purity (>95%), as described in pyrrolopyrimidine syntheses .
    Key Parameters : Temperature control (60–100°C), pH adjustment (neutral to mildly acidic), and catalyst use (e.g., triethylamine) are critical for yield optimization .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic structure and methanol group. Aromatic protons in the pyridine ring typically appear at δ 7.5–8.5 ppm, while the methanol proton resonates at δ 3.5–4.5 ppm .
  • HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) ensures purity. Mobile phases often combine acetonitrile and water (70:30 v/v) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₁₁NO for analogous compounds) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV irradiation) for 4–8 weeks. Monitor degradation via HPLC .
  • pH Stability : Dissolve in buffers (pH 2–9) and analyze by NMR for structural changes. Cyclopenta-fused systems are generally stable in neutral conditions but may hydrolyze under strong acids/bases .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

  • Cross-Validation : Replicate assays (e.g., enzyme inhibition) using standardized protocols. For example, kinase inhibition studies should include positive controls (e.g., staurosporine) and IC₅₀ calculations .
  • Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out isomerism or impurities .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .

Q. How does stereochemistry at the 7-position influence the compound’s biological activity?

Methodological Answer:

  • Enantioselective Synthesis : Use chiral catalysts (e.g., Ru-BINAP complexes) to prepare (R)- and (S)-enantiomers. For example, asymmetric hydrogenation of a ketone precursor can yield enantiopure methanol derivatives .
  • Chiral HPLC : Separate enantiomers using a Chiralpak® AD-H column (hexane:isopropanol = 90:10) and compare their bioactivity .
  • Docking Studies : Perform molecular dynamics simulations to assess enantiomer binding to targets (e.g., kinases). The (R)-configuration may exhibit stronger hydrogen bonding due to spatial alignment .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Replace the hydroxyl proton with deuterium to study rate-determining steps. A primary KIE suggests proton transfer is critical in transition states .
  • DFT Calculations : Model reaction pathways (e.g., SN2 vs. SN1) using Gaussian software. Cyclopenta[b]pyridine’s ring strain may favor SN2 mechanisms .
  • Trapping Intermediates : Use low-temperature NMR (−40°C) to detect transient carbocation or radical species during substitutions .

Q. How can in silico modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • QSAR Models : Train models on datasets (e.g., ChEMBL) to predict logP, solubility, and metabolic stability. Substituents on the pyridine ring significantly impact lipophilicity .
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate absorption (e.g., Caco-2 permeability) and toxicity (e.g., hERG inhibition). Methanol derivatives often show moderate bioavailability due to polar groups .
  • Molecular Dynamics : Simulate blood-brain barrier penetration using Martini force fields. The bicyclic structure may limit CNS access .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.